Introduction: The Strategic Importance of a Substituted Oxirane
Introduction: The Strategic Importance of a Substituted Oxirane
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxy-2,2-dimethyloxirane
3-Methoxy-2,2-dimethyloxirane is a heterocyclic compound belonging to the epoxide family.[1] Its structure is defined by a three-membered ring containing two carbon atoms and one oxygen atom, which is further substituted with two methyl groups at the C2 position and a methoxy group at the C3 position.[1][2][3] The inherent angular strain of the oxirane ring is the primary determinant of its chemical personality, rendering it susceptible to ring-opening reactions and making it a valuable and versatile intermediate in organic synthesis.[1] The specific substitution pattern—a quaternary carbon (C2) and a methoxy-bearing secondary carbon (C3)—introduces significant electronic and steric biases that dictate the regioselectivity of its transformations. This guide offers a detailed exploration of the synthesis, characterization, and core reactivity of 3-Methoxy-2,2-dimethyloxirane for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Spectroscopic Profile
Precise experimental data for properties such as boiling and melting points are not widely documented, however, its identity is well-established through its molecular formula, weight, and spectroscopic characteristics.[4]
Core Properties
A summary of the fundamental properties of 3-Methoxy-2,2-dimethyloxirane is presented below.
| Property | Value | Source |
| CAS Number | 26196-04-3 | [2][5] |
| Molecular Formula | C₅H₁₀O₂ | [2][4][5] |
| Molecular Weight | 102.13 g/mol | [5] |
| IUPAC Name | 3-methoxy-2,2-dimethyloxirane | [5] |
| Synonyms | Oxirane, 3-methoxy-2,2-dimethyl-; 1,2-Epoxy-1-methoxy-2-methylpropane | [2][5] |
| InChI Key | FPKWGRVMLLIFSY-UHFFFAOYSA-N | [2][5] |
Spectroscopic Characterization
Confirmation of the successful synthesis and purity of 3-Methoxy-2,2-dimethyloxirane relies on a combination of spectroscopic techniques. The expected spectral features are key to its identification.
| Technique | Expected Key Features |
| ¹H NMR | - Two singlets for the diastereotopic methyl groups at C2. - A singlet for the methoxy (-OCH₃) protons. - A singlet for the proton at C3. The chemical shifts would be distinct and integration would correspond to a 6:3:1 ratio. |
| ¹³C NMR | - A signal for the quaternary carbon (C2). - A signal for the secondary carbon (C3). - A signal for the methoxy carbon. - A signal for the two equivalent methyl carbons. |
| Infrared (IR) | - Presence of C-O-C stretching bands for the ether and epoxide ring. - Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹), confirming the absence of ring-opened alcohol impurities.[1] |
| Mass Spec (MS) | - A molecular ion peak corresponding to its molecular weight (m/z = 102.13). - Characteristic fragmentation patterns resulting from the loss of methyl or methoxy groups.[1][2] |
Established Synthetic Routes
The construction of the strained oxirane ring is the central challenge in synthesizing 3-Methoxy-2,2-dimethyloxirane. The most direct and widely adopted strategies involve the epoxidation of an alkene precursor.[1]
Direct Epoxidation of 1-methoxy-2-methylpropene
This is the most common approach, leveraging the conversion of a carbon-carbon double bond into an epoxide.[1] The Prilezhaev reaction, which employs a peroxycarboxylic acid like meta-chloroperoxybenzoic acid (m-CPBA), is a highly effective method.[1]
Causality of the Mechanism: The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peracid to the alkene through a cyclic transition state.[1] This electrophilic addition is efficient and often provides high yields. The choice of a non-polar solvent like dichloromethane (DCM) is crucial to prevent premature ring-opening of the newly formed epoxide.
Caption: Workflow for the synthesis via direct epoxidation.
Halohydrin Formation and Intramolecular Cyclization
An alternative, two-step pathway involves the formation of a halohydrin intermediate from the same alkene precursor, followed by base-induced ring closure.[1]
Step-by-Step Mechanism:
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Halohydrin Formation: The alkene (1-methoxy-2-methylpropene) is treated with a halogen (e.g., Br₂) in the presence of water.[1] The water acts as a nucleophile, attacking the intermediate bromonium ion to form a bromohydrin.
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Epoxide Formation: The resulting halohydrin is then treated with a strong base (e.g., NaOH). The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular Sₙ2 reaction, displacing the adjacent halide to form the oxirane ring.
This method offers a robust alternative, particularly when direct epoxidation proves challenging or when different stereochemical outcomes are desired.
Chemical Reactivity: The Dominance of Ring-Opening Reactions
The high ring strain of the oxirane is the fundamental driver of its reactivity.[1] 3-Methoxy-2,2-dimethyloxirane readily undergoes nucleophilic ring-opening reactions, which cleave the C-O bonds of the ring and relieve this strain.[1] The regiochemical outcome of this opening is critically dependent on the reaction conditions (acidic vs. basic).
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group. The nucleophile then attacks one of the ring carbons.
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Mechanism & Regioselectivity: The reaction proceeds via a transition state with significant carbocation character. The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. In this case, the highly substituted quaternary carbon (C2) would form a more stable tertiary carbocation compared to the secondary carbocation at C3. Therefore, nucleophilic attack predominantly occurs at C2 .
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in an Sₙ2 reaction.
-
Mechanism & Regioselectivity: This reaction is governed by sterics. The nucleophile will attack the less sterically hindered carbon atom. The quaternary carbon (C2) is shielded by two methyl groups, making it significantly less accessible than the secondary carbon (C3). Therefore, nucleophilic attack predominantly occurs at C3 .
Caption: Mechanism of base-catalyzed epoxide ring-opening.
Exemplary Protocol: Acid-Catalyzed Hydrolysis
This protocol describes a self-validating system for the ring-opening of 3-Methoxy-2,2-dimethyloxirane to form 1-methoxy-2-methylpropane-1,2-diol.
Objective: To demonstrate the regioselective ring-opening of the epoxide under acidic conditions.
Methodology:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-2,2-dimethyloxirane (1.0 g, 9.8 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (20 mL).
-
Cool the flask in an ice bath to 0°C.
-
-
Acidification:
-
Slowly add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the stirring solution. The acid acts as the catalyst to protonate the epoxide ring.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The disappearance of the starting epoxide spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction completion.
-
-
Workup and Neutralization:
-
Once the reaction is complete, quench the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude diol product.
-
Purify the product via flash column chromatography if necessary.
-
-
Characterization:
-
Confirm the structure of the resulting 1-methoxy-2-methylpropane-1,2-diol using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should now show a prominent broad peak between 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[1]
-
Safety and Handling
As an epoxide, 3-Methoxy-2,2-dimethyloxirane requires careful handling.
-
Primary Hazards: It is classified as a flammable liquid and can cause skin and serious eye irritation.[5]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
3-Methoxy-2,2-dimethyloxirane stands out as a synthetically useful building block due to the predictable yet versatile reactivity of its strained ring. A thorough understanding of its synthesis and, more critically, the dichotomous regioselectivity of its ring-opening under acidic versus basic conditions, allows chemists to strategically install new functional groups with a high degree of control. Its proper handling and characterization are paramount to leveraging its full potential in the synthesis of more complex molecular architectures in pharmaceutical and materials science.
References
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PubChem. (n.d.). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. Retrieved from [Link]
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NIST. (n.d.). 3-Methoxy-2,2-dimethyloxirane. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 3-Methoxy-2,2-dimethyloxirane. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide. Retrieved from [Link]
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ChemSynthesis. (2024). 3-methoxy-2,2-dimethyloxirane. Retrieved from [Link]
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Roman, G. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Arkivoc, 2017(3), 210-224. Retrieved from [Link]
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